4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol
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Description
The compound “4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylphenol” is a complex chemical substance. It is related to the substance “reaction mass of 2,2,3,3,5,5,6,6-octafluoro-4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)morpholine and 2,2,3,3,5,5,6,6-octafluoro-4-(heptafluoropropyl)morpholine” which has an EC Number of 473-390-7 .
Scientific Research Applications
- HFP Role : Studies have shown that HFP can induce self-assembly of aromatic dipeptides, such as Tyr–Phe (YF), with distinct morphologies. For instance, when YF is dried on a glass surface, HFP leads to microribbons, while 2,2,2-trifluoroethanol (TFE) results in microspheres. These structures have potential as biomaterials due to their ordered and crystalline nature .
- HFP Role : HFP can serve as a solvent in HRMS analyses. Its unique properties, such as volatility and polarity, make it suitable for specific applications, especially when combined with data-dependent acquisition (DDA) methods .
Peptide Self-Assembly and Biomaterials
High-Resolution Mass Spectrometry (HRMS)
properties
IUPAC Name |
4-(1,1,1,2,3,3,3-heptafluoropropan-2-yl)-2-methylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F7O/c1-5-4-6(2-3-7(5)18)8(11,9(12,13)14)10(15,16)17/h2-4,18H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNYFLSYOROJAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(C(F)(F)F)(C(F)(F)F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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